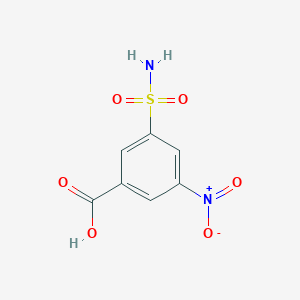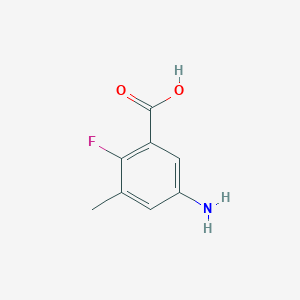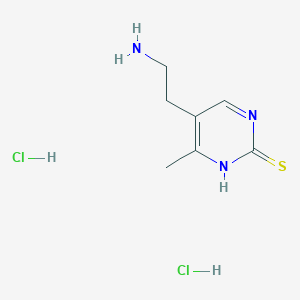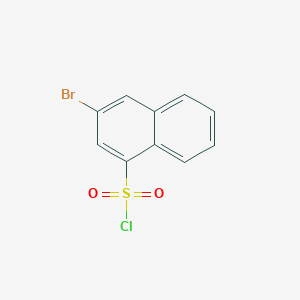
3-Bromonaphthalene-1-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromonaphthalene-1-sulfonylchloride is an organic compound characterized by the presence of a bromine atom attached to the third position of a naphthalene ring, and a sulfonyl chloride group attached to the first position. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromonaphthalene-1-sulfonylchloride typically involves the bromination of naphthalene followed by sulfonylation. One common method includes:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromonaphthalene.
Sulfonylation: The brominated product is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming this compound.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with Pd/C or other suitable catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products vary depending on the nucleophile used, such as sulfonamides, sulfonate esters, or sulfonyl thiols.
Reduction: 3-Naphthalenesulfonylchloride.
Oxidation: Products with additional oxygen-containing functional groups.
科学的研究の応用
3-Bromonaphthalene-1-sulfonylchloride is utilized in various fields of scientific research:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent for modifying biomolecules, aiding in the study of protein functions and interactions.
Medicine: The compound is involved in the synthesis of potential therapeutic agents, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 3-Bromonaphthalene-1-sulfonylchloride exerts its effects depends on the specific reaction it undergoes. Generally, the sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, or sulfonyl thiol bonds. These reactions often proceed via a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid.
類似化合物との比較
4-Bromonaphthalene-1-sulfonylchloride: Similar in structure but with the bromine atom at the fourth position.
2-Bromonaphthalene-1-sulfonylchloride: Bromine atom at the second position.
Naphthalene-1-sulfonylchloride: Lacks the bromine atom.
Uniqueness: 3-Bromonaphthalene-1-sulfonylchloride is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers.
特性
分子式 |
C10H6BrClO2S |
|---|---|
分子量 |
305.58 g/mol |
IUPAC名 |
3-bromonaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H6BrClO2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H |
InChIキー |
KFPYHRVGUXSDRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)


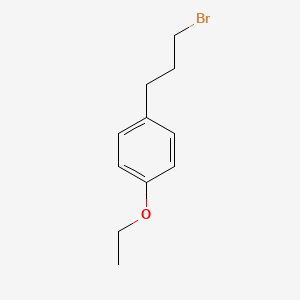
![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)

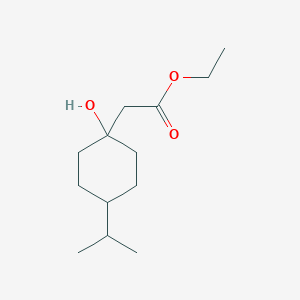
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)
